3-Formylhex-2-en-2-yl thiocyanate
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Overview
Description
3-Formylhex-2-en-2-yl thiocyanate is a chemical compound with the molecular formula C8H11NOS It belongs to the class of organic thiocyanates, which are characterized by the presence of a thiocyanate group (-SCN) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylhex-2-en-2-yl thiocyanate typically involves the reaction of 3-formylhex-2-en-2-yl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
[ \text{3-Formylhex-2-en-2-yl chloride} + \text{KSCN} \rightarrow \text{this compound} + \text{KCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Formylhex-2-en-2-yl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halides or alkoxides.
Scientific Research Applications
3-Formylhex-2-en-2-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Formylhex-2-en-2-yl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Formylhex-2-en-2-yl isothiocyanate
- 3-Formylhex-2-en-2-yl chloride
- 3-Formylhex-2-en-2-yl bromide
Uniqueness
3-Formylhex-2-en-2-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiocyanate group can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest for further research in medicinal chemistry and drug development.
Properties
CAS No. |
92600-04-9 |
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Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-formylhex-2-en-2-yl thiocyanate |
InChI |
InChI=1S/C8H11NOS/c1-3-4-8(5-10)7(2)11-6-9/h5H,3-4H2,1-2H3 |
InChI Key |
XPPKOTNHBUMPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C)SC#N)C=O |
Origin of Product |
United States |
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